1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
説明
1-(2-Methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea is a heterocyclic urea derivative characterized by a fused thiazolo-benzothiazole core substituted with a methyl group at position 7 and a 2-methoxyethyl urea moiety.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-15-10-9(20-7)4-3-8-11(10)21-13(16-8)17-12(18)14-5-6-19-2/h3-4H,5-6H2,1-2H3,(H2,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJBBURVIFFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes thiazole and benzothiazole rings. These structural elements are known for their roles in various biological activities. The specific arrangement of functional groups influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
| Molecular Formula | C₁₇H₁₃N₃O₂S₂ |
| Molecular Weight | 357.43 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of benzothiazoles exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea against different cancer cell lines remains to be fully elucidated but is expected to follow similar trends.
Antimicrobial Properties
Compounds containing thiazole and benzothiazole moieties have demonstrated antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens with promising results. The exact efficacy of this specific compound against microbial strains needs further investigation.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, contributing to therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole-containing compounds for their biological activities:
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity. Compounds were tested on various cancer cell lines with some showing IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of structural modifications on the biological activity of thiazole derivatives. For instance, introducing different substituents on the thiazole ring significantly impacted potency against specific cancer types .
- In Vivo Studies : Animal models are crucial for understanding the pharmacodynamics and pharmacokinetics of new compounds. Preliminary studies involving similar compounds have shown promising results in reducing tumor size and improving survival rates in treated groups .
類似化合物との比較
Key Observations:
Core Heterocycle Influence :
- The thiazolo[5,4-e][1,3]benzothiazole core in the target compound differs from the thiazolo[5,4-d]pyrimidine in compounds 3l/3m and the imidazo[2,1-b][1,3]benzothiazole in the antineoplastic agent . These variations significantly impact electronic properties and binding affinities.
- The fused thiazolo-benzothiazole system may enhance π-π stacking interactions with biological targets compared to simpler benzothiazoles (e.g., ).
Substituent Effects: The 2-methoxyethyl urea group in the target compound likely improves solubility compared to hydrophobic substituents (e.g., tert-butyl in ).
Biological Activity Trends: Thiazolo-pyrimidine derivatives (3l/3m) exhibit nanomolar to low micromolar IC₅₀ values in angiogenesis assays, correlating with electron-withdrawing groups (e.g., 4-chlorophenyl) . Antineoplastic activity in imidazo-benzothiazole derivatives highlights the therapeutic relevance of fused heterocyclic systems, supporting further evaluation of the target compound in oncology.
Notable Findings:
- The synthesis of fused thiazolo systems often requires phase-transfer catalysis (PTC) or transition-metal-mediated reactions to achieve regioselectivity .
- Urea formation via carbodiimide-mediated coupling is a common step but may require protecting groups to avoid side reactions .
Physicochemical and Spectroscopic Properties
Discussion:
- IR and NMR data align with analogous urea and heterocyclic motifs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
